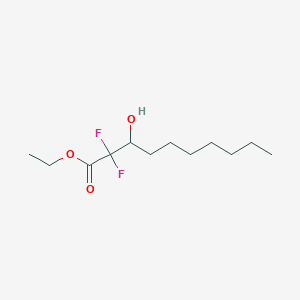

Ethyl 2,2-difluoro-3-hydroxydecanoate

Description

Properties

CAS No. |

179314-51-3 |

|---|---|

Molecular Formula |

C12H22F2O3 |

Molecular Weight |

252.30 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxydecanoate |

InChI |

InChI=1S/C12H22F2O3/c1-3-5-6-7-8-9-10(15)12(13,14)11(16)17-4-2/h10,15H,3-9H2,1-2H3 |

InChI Key |

GMENJZAXMONAGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(C(=O)OCC)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 2,2-difluoro-3-hydroxydecanoate (hypothetical/inferred) with five structurally related compounds, emphasizing differences in chain length, substituents, and applications.

Table 1: Structural and Functional Comparison

*Values inferred from analogs.

Key Findings:

Chain Length and Lipophilicity The decanoate (10C) and dodecanoate (12C) derivatives exhibit higher lipophilicity compared to shorter-chain analogs (3C), making them suitable for membrane-permeable drug candidates or surfactants . Longer chains enhance metabolic stability but may reduce solubility. Shorter-chain compounds (e.g., propanoate derivatives) are more rigid and better suited for targeting specific enzyme pockets due to their compact structures .

These features are critical in bioactive molecules for improving target binding and pharmacokinetics . Aromatic vs. Aliphatic Substituents: The phenyl and methoxyphenyl groups in propanoate derivatives (e.g., ) introduce π-π stacking interactions, enhancing binding to aromatic residues in proteins. This is absent in purely aliphatic analogs like decanoate/dodecanoate. Amino Groups: The methylamino substituent in introduces basicity, enabling salt formation and improved aqueous solubility, which is advantageous in peptide-like therapeutics.

Applications Pharmaceuticals: Propanoate derivatives with aromatic substituents (e.g., ) are prioritized in drug discovery for their target specificity. In contrast, longer-chain compounds (decanoate/dodecanoate) may serve as prodrugs or lipid-based delivery agents. Material Science: The dodecanoate analog’s surfactant-like properties suggest utility in emulsifiers or coatings .

This compound, with only two fluorines and a degradable ester group, likely faces fewer restrictions compared to persistent perfluoroalkyl substances .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2,2-difluoro-3-hydroxydecanoate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via fluorination of ethyl 3-hydroxydecanoate precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride). Reaction temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect fluorination efficiency. Post-synthesis purification involves silica-gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to isolate the product at >95% purity .

- Key Considerations : Monitor by TLC and NMR to track fluorination progress and confirm regioselectivity .

Q. How can the stereochemical configuration at the 3-hydroxy position be confirmed experimentally?

- Methodology : Use NMR (NOESY or ROESY) to detect spatial proximity between the hydroxy proton and adjacent fluorine atoms. Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol eluent) resolves enantiomers, while optical rotation measurements validate chiral purity .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodology :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion [M+H] and isotopic patterns.

- Functional Groups : IR spectroscopy to identify C=O (1740–1720 cm) and O-H (broad ~3400 cm) stretches.

- Quantitative Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm .

Advanced Research Questions

Q. How does the decanoate chain length influence the compound’s bioactivity compared to shorter-chain analogs (e.g., Ethyl 2,2-difluoro-3-hydroxypropanoate)?

- Methodology : Conduct comparative bioassays (e.g., enzyme inhibition or antimicrobial activity) using standardized protocols. For example:

- Enzyme Inhibition : Test against lipases or esterases; IC values correlate with chain length-dependent hydrophobicity.

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Longer chains may enhance membrane disruption but reduce solubility .

- Data Analysis : Apply ANOVA to compare bioactivity across analogs; use logP calculations to rationalize solubility-activity trade-offs .

Q. What strategies mitigate hydrolysis of the ester group during in vitro studies?

- Methodology :

- Stabilization : Use buffered solutions (pH 6–7) to minimize base-catalyzed hydrolysis. Add co-solvents (e.g., DMSO ≤10%) to enhance solubility without destabilizing the ester.

- Kinetic Monitoring : Track degradation via LC-MS over 24–72 hours; calculate half-life () under physiological conditions .

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?

- Methodology :

- Source Analysis : Compare assay conditions (e.g., substrate concentration, enzyme source). For example, human vs. bacterial enzymes may show divergent inhibition due to active-site variations.

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate enzyme activity pre-assay.

- Statistical Reconciliation : Use Bland-Altman plots to assess inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.